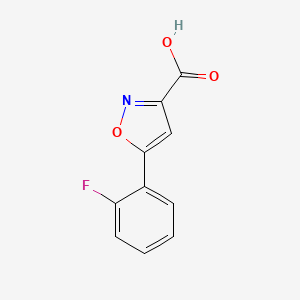

5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid

Übersicht

Beschreibung

The compound of interest, 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid, is a derivative of the oxazole class of heterocyclic aromatic organic compounds. Oxazoles are characterized by a five-membered ring structure consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific substitution pattern of the compound suggests potential for various chemical applications and interactions due to the presence of the fluorophenyl group and the carboxylic acid functionality.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. A general methodology for the preparation of disubstituted oxazoles involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to provide a reactive C-5 carbanion, which can then be reacted with different electrophiles such as aldehydes and ketones. This approach allows for the formation of various 5-substituted oxazoles, which can be further modified through cross-coupling reactions and nucleophilic displacement of the phenylsulfonyl group .

Molecular Structure Analysis

While the specific molecular structure of 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid is not detailed in the provided papers, the structure of oxazole derivatives can be determined using experimental techniques such as X-ray diffraction and supported by quantum-chemical calculations. These methods allow for the precise determination of molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions depending on their substitution pattern. For instance, the presence of a carboxylic acid group can lead to the formation of acid chlorides and substituted amides upon reaction with reagents like thionyl chloride or amines, respectively. The fluorophenyl moiety can also influence the compound's reactivity, potentially affecting its acidity and interaction with metal cations . Additionally, the sensitivity of oxazole derivatives to pH changes can be exploited in the development of fluorescent probes for sensing metal cations and pH levels .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as fluorine and oxygen can affect the compound's polarity, solubility, and boiling point. The fluorophenyl group, in particular, can enhance the acidity of the compound, making it more reactive towards nucleophiles. The carboxylic acid functionality allows for the formation of dimers and hydrogen bonding, which can influence the compound's melting point and solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Heterocyclic Chemistry

One area of application involves the development of synthetic methodologies for constructing complex heterocyclic compounds. For instance, the synthesis of tetrahydroisoquinolinones with an angular aryl substituent, where the parent compound is prepared via reaction between homophthalic anhydride and dihydro-phenyl-1,3-oxazole, demonstrates the utility of oxazole derivatives in pharmaceutical research (Christov et al., 2006). Similarly, the creation of isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity from accessible isoxazol-3-carboxylic acids underlines the potential of such compounds in developing new anticancer drugs (Potkin et al., 2014).

Photophysical Properties and Application Prospects

Another research application focuses on the photophysical properties and application prospects of related compounds. The study of amino-1,2,3-triazol-4-carboxylic acids, which exhibit bright blue fluorescence with excellent quantum yields, indicates potential applications as sensors for monitoring and controlling pH in biological research (Safronov et al., 2020). This highlights the relevance of oxazole derivatives in developing fluorescent markers and sensors.

Biological Activities and Medicinal Applications

Research into the biological activities and medicinal applications of oxazole derivatives has shown promising results. For example, the antimicrobial, antilipase, and antiurease activities of certain ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates suggest their potential as leads for new therapeutic agents (Başoğlu et al., 2013). Additionally, the synthesis and biological evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as potential anti-inflammatory and cytotoxic agents further emphasize the medicinal significance of these compounds (Thakral et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have demonstrated antiviral activity . This suggests that 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid might interact with its targets in a way that inhibits viral replication or other biological processes.

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with similar compounds . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst, resulting in the formation of a new carbon-carbon bond .

Result of Action

Similar compounds have shown antiviral activity, suggesting that this compound might also have potential antiviral effects .

Action Environment

It’s worth noting that the success of the suzuki–miyaura cross-coupling reaction, associated with similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWCQOSJFUMRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588411 | |

| Record name | 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

CAS RN |

668970-73-8 | |

| Record name | 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)